Carazolol
Vue d'ensemble
Description
Le carazolol est un agoniste inverse à haute affinité du récepteur β-adrénergique, communément appelé bêta-bloquant . Il appartient à la famille du carbazole, caractérisée par un système à trois cycles contenant un cycle pyrrole fusionné de chaque côté à un cycle benzénique . Le this compound est principalement utilisé en médecine vétérinaire pour gérer le stress chez les animaux, en particulier les porcs, pendant le transport et d'autres conditions stressantes .
Applications De Recherche Scientifique
Carazolol has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Carazolol primarily targets the Beta-2 adrenergic receptor . This receptor is a member of the G protein-coupled receptor family, which plays a crucial role in mediating the catecholamine-induced activation of adenylate cyclase .
Mode of Action
This compound acts as a high affinity inverse agonist or a beta blocker of the β-adrenergic receptor. It binds to the receptor and blocks its interaction with epinephrine and other catecholamines, preventing the activation of adenylate cyclase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenylate cyclase pathway . By blocking the β-adrenergic receptor, this compound inhibits the activation of adenylate cyclase, thereby reducing the production of cyclic AMP (cAMP). This leads to a decrease in the activation of protein kinase A (PKA), which in turn reduces the phosphorylation of various target proteins, affecting cellular responses .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in pigs, where it was found to be rapidly distributed with a short half-life of 1.2-4.2 hours . The absorption pattern was biphasic, with a rapid initial phase followed by a slow second phase .
Result of Action
The molecular effect of this compound’s action is the inhibition of the β-adrenergic receptor, leading to a decrease in the production of cAMP and subsequent downstream effects . At the cellular level, this results in a reduction in the activation of PKA and the phosphorylation of target proteins, affecting various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress reactions that adversely affect the reproductive efficiency of farm animals have been linked to the action of this compound . Additionally, in aquatic environments, biodegradation and photolysis are the dominant fate processes for this compound .
Analyse Biochimique
Biochemical Properties
Carazolol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The this compound ELISA is a competitive enzyme immunoassay for measurement of the concentration of this compound in various matrices .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Le carazolol peut être synthétisé par diverses méthodes. Une approche notable implique une voie chimio-enzymatique qui utilise une résolution cinétique catalysée par la lipase pour préparer un bloc de construction chiral central . Cette méthode permet la synthèse de bêta-bloquants enrichis en énantiomères, y compris le this compound, avec une pureté optique élevée. Le processus implique la mise en place du stéréocentre en début de synthèse et la réalisation d'une séquence de réaction en quatre étapes dans une procédure « une-pot deux-étapes », ce qui améliore l'efficacité du processus .
Analyse Des Réactions Chimiques
Le carazolol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que les conditions de réaction détaillées ne soient pas largement documentées.
Réduction : Les réactions de réduction impliquant le this compound se concentrent généralement sur la modification de ses groupes fonctionnels pour améliorer ses propriétés pharmacologiques.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound avec des propriétés pharmacologiques modifiées .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications en recherche scientifique :
Biologie : Il est utilisé pour étudier le récepteur β-adrénergique et son rôle dans divers processus physiologiques.
Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur β-adrénergique, agissant comme un agoniste inverse à haute affinité . Cette liaison empêche le récepteur d'interagir avec les catécholamines endogènes telles que l'adrénaline et la noradrénaline, inhibant ainsi l'activité du récepteur . Les cibles moléculaires impliquées dans ce mécanisme comprennent le récepteur β-adrénergique et les voies de signalisation associées .
Comparaison Avec Des Composés Similaires
Le carazolol est unique parmi les bêta-bloquants en raison de sa haute affinité et de son activité d'agoniste inverse . Des composés similaires comprennent le propranolol, l'alprénolol, le pindolol, le moprolol et le métoprolol . Ces composés partagent une partie commune α-hydroxy-N-isopropylamine mais diffèrent par leurs propriétés pharmacologiques et leurs applications cliniques .
Propriétés
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQGZPYHWWCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866648 | |
Record name | Carazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-29-8 | |
Record name | Carazolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57775-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carazolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carazolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARAZOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW75S82A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does carazolol interact with its target and what are the downstream effects?
A1: this compound exerts its effects by binding to β-adrenergic receptors, specifically the β1 and β2 subtypes. [, , , ] This binding competitively inhibits the binding of endogenous catecholamines like adrenaline and noradrenaline, effectively blocking their actions. [, , ] This blockade leads to various physiological effects, including decreased heart rate, reduced blood pressure, and inhibition of uterine contractions. [, , , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C18H22N2O2 and a molecular weight of 310.38 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, research indicates that this compound exhibits fluorescence properties. Its excitation and emission maxima are reported as 285 nm and 344 nm, respectively. [] This property has been utilized in developing sensitive spectrofluorimetric methods for this compound detection and quantification. [, ]
Q4: Is there information on the stability of this compound under various conditions?
A4: While specific stability studies are not extensively detailed in the provided research, the development of analytical methods for this compound detection suggests its stability under the conditions employed. For instance, the extraction and analysis procedures using techniques like high-performance liquid chromatography (HPLC) imply stability in solvents like acetonitrile and under specific temperature conditions. [, , ]
Q5: What is known about the pharmacokinetics of this compound?
A5: Research in pigs reveals that this compound is rapidly distributed following intravenous, intramuscular, or intra-adipose administration. [] It exhibits a relatively short half-life ranging from 1.2 to 4.2 hours. [] Notably, absorption following intramuscular and intra-adipose administration appears to be incomplete, potentially due to drug retention in tissues. []
Q6: Are there any differences in this compound's pharmacodynamics based on species?
A7: While not explicitly compared in the provided research, this compound's effects on parturition duration in sows suggest potential species-specific pharmacodynamics. [, ] Further research is needed to confirm and elucidate these potential differences.
Q7: What in vivo models have been used to study the effects of this compound?
A8: Several animal models have been employed to investigate this compound's effects. Studies in pigs explored its impact on stress responses during transport simulation, utilizing vibration as a stressor. [] Other studies in pigs investigated its effects on parturition when administered after prostaglandin analogs. [, ] Additionally, research in ewes evaluated its influence on uterine involution using ultrasonography. [, ]
Q8: What are the reported effects of this compound on uterine involution in ewes?
A9: Research indicates that this compound administration in ewes accelerates uterine involution compared to oxytocin and control groups. [, ] This effect was observed through ultrasonographic measurements of uterine horn diameter reduction and changes in blood flow parameters. [, ]
Q9: Is there any information available on the development of resistance to this compound?
A9: The provided research does not offer information on this compound resistance. Further studies are needed to explore the potential for resistance development with prolonged or repeated exposure.
Q10: What analytical methods have been employed to detect and quantify this compound?
A10: Various analytical techniques have been developed and utilized for this compound determination. These include:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with fluorescence detection, allows for sensitive and selective quantification of this compound in various matrices, including swine muscle, liver, and urine. [, , ]
- Gas-Liquid Chromatography (GLC): This technique has been used for quantitative determination of this compound in pharmaceutical formulations, demonstrating its applicability in pharmaceutical analysis. []
- Radioimmunoassay (RIA): This method, utilizing a tritiated this compound and a specific antiserum, enables sensitive detection of this compound residues in porcine urine. []
- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods offer rapid and cost-effective screening for this compound residues in porcine kidney, showcasing their potential for regulatory control purposes. []
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique enables simultaneous determination of this compound and other veterinary drugs, like tranquilizers, in various matrices, highlighting its utility in multi-residue analysis. [, ]
Q11: Is there any information about the environmental fate and potential ecotoxicological effects of this compound?
A11: The provided research primarily focuses on this compound's pharmacological properties and analytical methods for its detection. Information regarding its environmental impact and degradation pathways is limited within these studies. Further research is needed to assess its environmental fate and potential risks.
Q12: Are there any known drug-drug interactions associated with this compound?
A12: While specific drug-drug interactions are not extensively discussed in the provided research, its mechanism of action as a β-adrenergic receptor antagonist suggests potential interactions with drugs affecting the sympathetic nervous system or those metabolized by similar enzymatic pathways. Clinicians should exercise caution and consider potential interactions when co-administering this compound with other medications.
Q13: What is the historical context of this compound research?
A15: this compound, developed as a β-blocker, initially gained attention for its potential in treating cardiovascular conditions. [] Over time, research explored its applications in veterinary medicine, particularly for stress reduction in livestock and managing reproductive processes. [, , ] The evolution of analytical techniques enabled more sensitive and specific detection of this compound residues, contributing to its regulatory control in food production. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.